pKa Acidification of ~0.8 Units vs. Non-Fluorinated Cyclobutylmethanamine
The target compound exhibits a pKa lowered by approximately 0.8 units relative to the non-fluorinated parent cyclobutylmethanamine. This acidification is solely inductive, as confirmed by X‑ray crystallography showing no through-space F···NH₂ interaction .
| Evidence Dimension | pKa (basicity) |
|---|---|
| Target Compound Data | pKa reduced by ~0.8 units vs. parent (exact value ~9.7 if parent = 10.5) |
| Comparator Or Baseline | Cyclobutylmethanamine (pKa ~10.5) |
| Quantified Difference | ΔpKa ≈ 0.8 units |
| Conditions | Potentiometric titration, aqueous medium |
Why This Matters
A 0.8‑unit pKa shift substantially changes the ionized fraction at physiological pH, directly influencing solubility, passive permeability, and binding to amine‑recognizing targets.
- [1] Chernykh, A. V. et al. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Eur. J. Org. Chem. 2015, 6466–6471. DOI: 10.1002/ejoc.201500746. View Source
